molecular formula C18H14N2O5 B7698354 (8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate CAS No. 714942-32-2

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate

Cat. No.: B7698354
CAS No.: 714942-32-2
M. Wt: 338.3 g/mol
InChI Key: SGNIMMBRNBODQY-UHFFFAOYSA-N
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Description

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound also features a nitrobenzoate ester group, which is known for its electron-withdrawing properties. This unique combination of functional groups makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate typically involves a multi-step process. One common method starts with the preparation of 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde. This intermediate is then reacted with 3-nitrobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ester. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Hydrogen gas, palladium catalyst; room temperature and pressure.

    Substitution: Sodium methoxide; methanol as solvent

Major Products

Scientific Research Applications

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential drug candidate for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other materials .

Mechanism of Action

The mechanism of action of (8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the nitrobenzoate group can undergo reduction to form reactive intermediates that cause oxidative stress and damage to cellular components. These combined effects contribute to the compound’s antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate is unique due to the presence of both the quinoline and nitrobenzoate groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in different fields of research and industry .

Properties

IUPAC Name

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-11-4-2-5-12-8-14(17(21)19-16(11)12)10-25-18(22)13-6-3-7-15(9-13)20(23)24/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNIMMBRNBODQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320000
Record name (8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714942-32-2
Record name (8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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